molecular formula C13H15ClN2O2 B2781454 3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide CAS No. 923207-68-5

3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide

Cat. No.: B2781454
CAS No.: 923207-68-5
M. Wt: 266.73
InChI Key: XZUBHHHZKAVOTM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide typically involves the reaction of 4-(2-oxopyrrolidin-1-yl)aniline with 3-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile involved.

Scientific Research Applications

3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide: Similar structure but with a chlorine atom at a different position.

    3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]butanamide: Similar structure but with a different alkyl chain length.

Uniqueness

3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide is unique due to its specific substitution pattern and the presence of the oxopyrrolidinyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c14-8-7-12(17)15-10-3-5-11(6-4-10)16-9-1-2-13(16)18/h3-6H,1-2,7-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUBHHHZKAVOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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